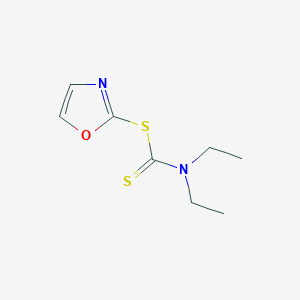
Oxazol-2-yl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazol-2-yl diethylcarbamodithioate is a heterocyclic compound that features an oxazole ring fused with a diethylcarbamodithioate group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of oxazole, which includes both nitrogen and oxygen atoms in a five-membered ring, imparts distinct chemical properties that make it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazol-2-yl diethylcarbamodithioate typically involves the reaction of oxazole derivatives with diethylcarbamodithioate reagents. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with carbon disulfide and diethylamine can yield the desired compound through a series of intermediate steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure settings to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Oxazol-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Functionalized oxazole derivatives.
Scientific Research Applications
Oxazol-2-yl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of oxazol-2-yl diethylcarbamodithioate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Oxazole: A basic heterocyclic compound with similar structural features but lacking the diethylcarbamodithioate group.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Thiazole: A heterocyclic compound with sulfur instead of oxygen in the ring.
Comparison: Oxazol-2-yl diethylcarbamodithioate is unique due to the presence of the diethylcarbamodithioate group, which imparts distinct chemical and biological properties. This makes it more versatile in certain applications compared to its simpler counterparts like oxazole and isoxazole .
Properties
CAS No. |
62652-28-2 |
|---|---|
Molecular Formula |
C8H12N2OS2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
1,3-oxazol-2-yl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H12N2OS2/c1-3-10(4-2)8(12)13-7-9-5-6-11-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
RGQPNVGJQCGRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1=NC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















